BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
Overview
Description
BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound characterized by the presence of isothiazole and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves the reaction of 4-methylbenzaldehyde with thioacetic acid to form the corresponding thioester. This intermediate is then reacted with 3,5-dichloro-4-isothiazolecarbonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiazole ring can be modified by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted isothiazole derivatives
Scientific Research Applications
BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The isothiazole ring and carbonitrile group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-isothiazolecarbonitrile
- 3,5-bis{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-isothiazolecarbonitrile
- 3,5-bis{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isothiazolecarbonitrile
Uniqueness
BIS({[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,5-bis[[2-(4-methylphenyl)-2-oxoethyl]sulfanyl]-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S3/c1-14-3-7-16(8-4-14)19(25)12-27-21-18(11-23)22(29-24-21)28-13-20(26)17-9-5-15(2)6-10-17/h3-10H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDKTMEMDTULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(=NS2)SCC(=O)C3=CC=C(C=C3)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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